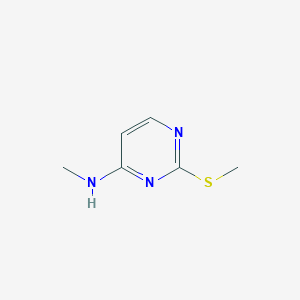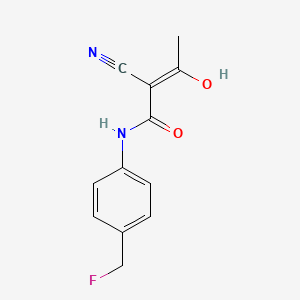
2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (–CN), a fluoromethyl group (–CH2F), and a hydroxybutenamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide typically involves the reaction of 4-(fluoromethyl)aniline with cyanoacetic acid derivatives under controlled conditions. One common method includes:
Reaction with Cyanoacetic Acid: The 4-(fluoromethyl)aniline is reacted with cyanoacetic acid in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the cyanoacetamide intermediate.
Hydroxybutenamide Formation: The intermediate is then subjected to further reaction with a suitable aldehyde or ketone to introduce the hydroxybutenamide moiety. This step often requires acidic or basic catalysts to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
化学反应分析
Types of Reactions
2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines under hydrogenation conditions.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of 2-cyano-N-(4-(fluoromethyl)phenyl)-3-oxobut-2-enamide.
Reduction: Formation of 2-amino-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the fluoromethyl group can enhance lipophilicity, aiding in membrane permeability. The hydroxybutenamide moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
2-Cyano-N-(4-(methyl)phenyl)acetamide: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties
属性
分子式 |
C12H11FN2O2 |
|---|---|
分子量 |
234.23 g/mol |
IUPAC 名称 |
(Z)-2-cyano-N-[4-(fluoromethyl)phenyl]-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C12H11FN2O2/c1-8(16)11(7-14)12(17)15-10-4-2-9(6-13)3-5-10/h2-5,16H,6H2,1H3,(H,15,17)/b11-8- |
InChI 键 |
HYUAOBRYSNIRDG-FLIBITNWSA-N |
手性 SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)CF)/O |
规范 SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)CF)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





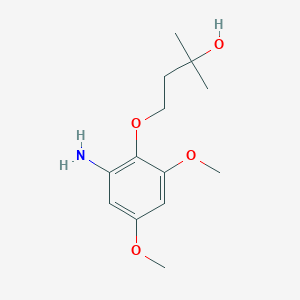
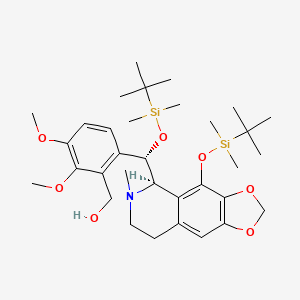
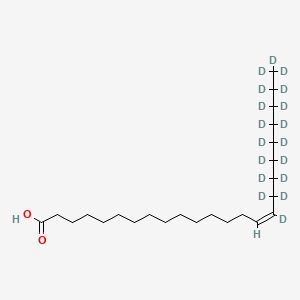
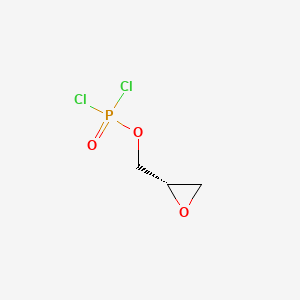
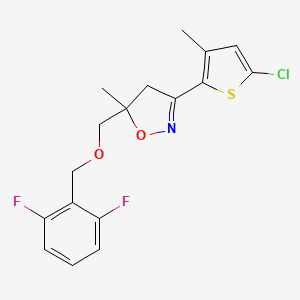
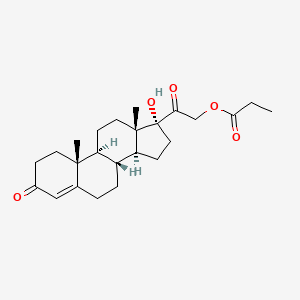
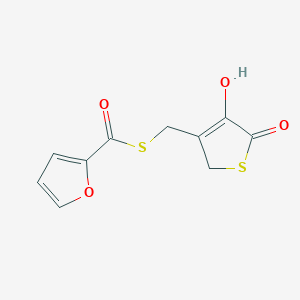
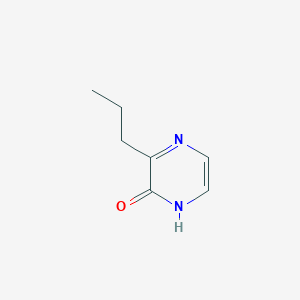
![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B13845274.png)
![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)
